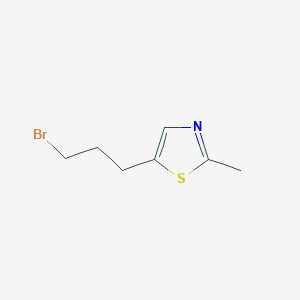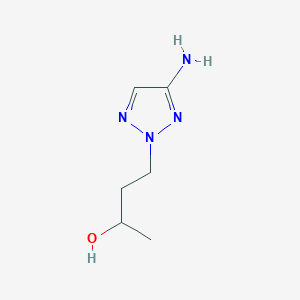![molecular formula C9H15NO2 B13176811 6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
6-Aminospiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an amino group and a carboxylic acid group makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can lead to the formation of amides or esters.
Scientific Research Applications
6-Aminospiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Aminospiro[2.5]octane-1-carboxylic acid involves its interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to its unique binding properties and biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Aminospiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-aminospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
KXLRGNBENOFKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



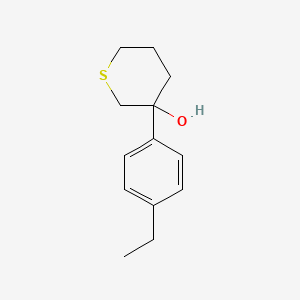
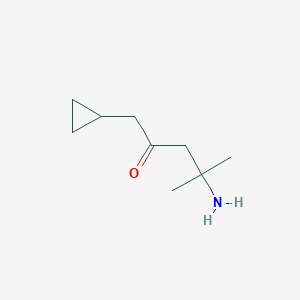
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
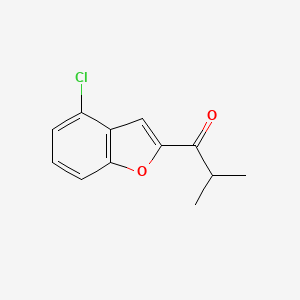
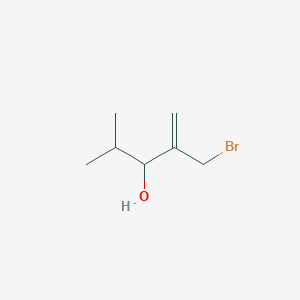

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)


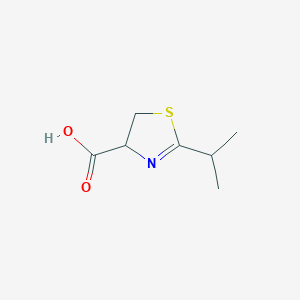
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
